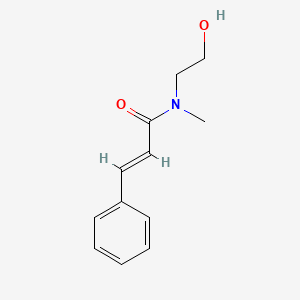

Cinnamamide, N-(2-hydroxyethyl)-N-methyl-

Description

Classification and Nomenclature of N-Substituted Cinnamamides

N-substituted cinnamamides belong to the broader class of amides. The specific compound, N-(2-hydroxyethyl)-N-methyl-cinnamamide, can be systematically named as (E)-N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide. Its classification is based on the substituents attached to the nitrogen atom of the amide group.

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| Cinnamamide (B152044), N-(2-hydroxyethyl)-N-methyl- | HYDROXYETHYL-N-METHYLCINNAMIDE; LS-53967; N-(2-Hydroxyethyl)-N-methylcinnamamide; NSC 142214 | Not Available | C12H15NO2 |

This table presents the nomenclature and basic chemical information for the subject compound.

Structural Characteristics and Chemical Significance of the N-(2-hydroxyethyl)-N-methyl-Cinnamamide Scaffold

The structure of N-(2-hydroxyethyl)-N-methyl-cinnamamide features a cinnamoyl group attached to a nitrogen atom bearing both a methyl and a 2-hydroxyethyl substituent. This combination of a rigid phenylpropanoid backbone and flexible N-substituents is crucial to its chemical reactivity and biological interactions. The presence of the hydroxyl group introduces polarity and the potential for hydrogen bonding, which can significantly influence its solubility and interaction with biological targets.

The cinnamamide scaffold is of considerable chemical significance due to its diverse biological activities, which include anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties. ashdin.comnih.govnih.govmdpi.com The specific substitutions on the nitrogen atom, as in the case of the hydroxyethyl (B10761427) and methyl groups, can modulate these activities.

Historical Trajectories and Emerging Research Paradigms for Hydroxylated Cinnamamide Derivatives

The study of cinnamamides has a rich history rooted in natural product chemistry. Over the years, synthetic modifications of the basic cinnamamide structure have led to the discovery of compounds with enhanced or novel biological activities. The introduction of hydroxyl groups, particularly on the N-substituent, represents a strategic approach to improve pharmacokinetic properties and target engagement.

A series of novel N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their anticonvulsant activities. nih.gov Research has shown that compounds like N-(2-hydroxyethyl) cinnamamide possess significant anticonvulsant activity with lower neurotoxicity compared to some established drugs. nih.gov Another related compound, N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), has been synthesized and identified as a photo-responsive monomer, highlighting its potential in the development of smart materials. researchgate.net This indicates a growing interest in hydroxyethylated cinnamamide derivatives for both biomedical and material science applications.

Current Research Frontiers and Prospective Academic Contributions

Current research on N-substituted cinnamamides is focused on exploring their therapeutic potential across various disease areas. The structural versatility of this scaffold allows for the generation of large libraries of compounds for screening against different biological targets.

Key Research Findings on Related Cinnamamides:

| Derivative Type | Investigated Activity | Key Findings |

| N-(2-hydroxyethyl) cinnamamide derivatives | Anticonvulsant | Showed potent anticonvulsant activity with a high protective index, indicating a favorable therapeutic window. nih.gov |

| N-substituted cinnamamides | Anti-inflammatory | Certain derivatives have demonstrated good in-vitro anti-inflammatory activity. ashdin.com |

| Cinnamamide derivatives with a 4-hydroxypiperidine (B117109) moiety | Anticancer Adjuvant | Found to enhance the effect of doxorubicin (B1662922) in cancer cells and protect cardiomyocytes from drug-induced toxicity. nih.gov |

| N-phenyl cinnamamide derivatives | Antimicrobial | Some derivatives have shown activity against various bacterial and fungal strains. mdpi.com |

This interactive table summarizes significant research findings for different classes of cinnamamide derivatives.

The prospective academic contributions of N-(2-hydroxyethyl)-N-methyl-cinnamamide and its analogs lie in several areas. The exploration of its potential as a central nervous system agent, given the known anticonvulsant properties of similar compounds, is a promising avenue. nih.gov Furthermore, its potential as an anti-inflammatory or antimicrobial agent warrants investigation. The unique combination of a methyl and a hydroxyethyl group on the nitrogen atom may confer a distinct biological activity profile compared to other N-substituted cinnamamides. Future research will likely focus on the synthesis of a broader range of hydroxyethylated derivatives and the elucidation of their structure-activity relationships to identify lead compounds for further development.

Structure

3D Structure

Properties

CAS No. |

30687-16-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(E)-N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide |

InChI |

InChI=1S/C12H15NO2/c1-13(9-10-14)12(15)8-7-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3/b8-7+ |

InChI Key |

MVYSFTMDEDUZMU-BQYQJAHWSA-N |

Isomeric SMILES |

CN(CCO)C(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CN(CCO)C(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodological Advancements for N 2 Hydroxyethyl N Methyl Cinnamamide

Established Synthetic Pathways for N-(2-hydroxyethyl)-N-methyl-Cinnamamide

The traditional and most direct methods for the synthesis of N-(2-hydroxyethyl)-N-methyl-cinnamamide involve the acylation of N-methyl-2-aminoethanol with a reactive derivative of cinnamic acid.

A common and effective method for the synthesis of cinnamamides is the reaction of an activated cinnamic acid derivative, typically cinnamoyl chloride, with the desired amine. In the case of N-(2-hydroxyethyl)-N-methyl-cinnamamide, this involves the reaction of cinnamoyl chloride with N-methyl-2-aminoethanol. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ashdin.comashdin.com

The general reaction scheme is as follows:

Cinnamic Acid → Cinnamoyl Chloride (using a chlorinating agent like thionyl chloride) ashdin.com Cinnamoyl Chloride + N-methyl-2-aminoethanol → N-(2-hydroxyethyl)-N-methyl-Cinnamamide

A detailed, analogous procedure for a similar compound, p-hydroxy-N-(2-hydroxyethyl)cinnamamide, involves dissolving the corresponding acid chloride in a suitable solvent like methylene (B1212753) chloride, followed by the dropwise addition of the amino alcohol at a controlled temperature. The reaction mixture is then stirred at room temperature and subsequently refluxed to ensure completion. prepchem.com

Another established pathway is the direct amidation of cinnamic acid with the amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate the formation of the amide bond. analis.com.mymdpi.com These reagents activate the carboxylic acid group of cinnamic acid, making it susceptible to nucleophilic attack by the amine.

| Method | Cinnamic Acid Derivative | Amine | Key Reagents/Conditions | Reference |

| Acid Chloride Method | Cinnamoyl chloride | N-methyl-2-aminoethanol | Pyridine or Triethylamine, 0°C to reflux | ashdin.comashdin.com |

| Coupling Agent Method | Cinnamic acid | N-methyl-2-aminoethanol | DCC or EDC, often with an additive like HOBt | analis.com.mymdpi.com |

Recent advancements in organic synthesis have led to the development of novel catalytic methods for amide bond formation, which can be applied to the synthesis of N-(2-hydroxyethyl)-N-methyl-cinnamamide. These methods often offer milder reaction conditions, higher efficiency, and improved sustainability.

One such approach is the use of biocatalysts. For instance, immobilized lipases, such as Lipozyme® TL IM, have been successfully used to catalyze the amidation of methyl cinnamates with various amines in a continuous-flow microreactor. mdpi.com This enzymatic approach offers high conversion rates under mild temperatures (e.g., 45 °C) and short reaction times. mdpi.com This method avoids the use of harsh reagents and simplifies product purification.

Another innovative approach involves the use of boric acid as a catalyst for the direct amidation of cinnamic acid with amines, sometimes assisted by ultrasonic irradiation to reduce reaction times. researchgate.net

| Catalyst Type | Reaction | Advantages | Reference |

| Biocatalyst (e.g., Lipozyme® TL IM) | Amidation of methyl cinnamate (B1238496) with N-methyl-2-aminoethanol | Mild conditions, high efficiency, reusable catalyst | mdpi.com |

| Boric Acid | Direct amidation of cinnamic acid with N-methyl-2-aminoethanol | Simple, can be accelerated with ultrasound | researchgate.net |

Regioselectivity and Stereoselectivity in N-Acylation Reactions

The reaction between a cinnamic acid derivative and N-methyl-2-aminoethanol presents a regioselectivity challenge, as the amino alcohol contains two nucleophilic sites: the nitrogen of the secondary amine and the oxygen of the primary alcohol. Generally, the amine is more nucleophilic than the alcohol, leading to preferential N-acylation over O-acylation to form the desired amide. differencebetween.com However, the reaction conditions can influence this selectivity. The use of appropriate bases and control of reaction temperature are crucial to favor the formation of the N-acylated product. researchgate.net

In terms of stereoselectivity, cinnamic acid and its derivatives typically exist as the more stable E-isomer. Most synthetic methods for cinnamamides starting from (E)-cinnamic acid will retain this stereochemistry in the final product. However, specific catalytic methods are being developed for the enantioselective synthesis of cinnamamide (B152044) derivatives, particularly for reactions that introduce chirality into the molecule, such as the catalytic, enantioselective 1,2-difluorination of cinnamamides using chiral aryl iodide catalysts. acs.org

Precursor Design and Derivatization Strategies for Analogues

The synthesis of analogues of N-(2-hydroxyethyl)-N-methyl-cinnamamide can be achieved by modifying either the cinnamic acid precursor or the N-methyl-2-aminoethanol precursor.

Modification of the Cinnamic Acid Moiety:

A wide range of substituted cinnamic acids can be used as starting materials. These substitutions can be on the phenyl ring and can include various functional groups such as halogens, alkyl, alkoxy, or nitro groups. The synthesis of these substituted cinnamic acids is well-established, often proceeding through Perkin, Knoevenagel, or Wittig-type reactions. The corresponding substituted cinnamoyl chlorides can then be prepared and reacted with N-methyl-2-aminoethanol to yield a library of analogues. ashdin.comnih.gov

Modification of the N-methyl-2-aminoethanol Moiety:

Analogues can also be generated by using different amino alcohols in the amidation reaction. For example, using different N-alkyl-2-aminoethanols or amino alcohols with longer carbon chains would result in a variety of N-substituted cinnamamides.

| Precursor Modification | Example of Variation | Resulting Analogue |

| Cinnamic Acid | Use of p-methoxycinnamic acid | N-(2-hydroxyethyl)-N-methyl-3-(4-methoxyphenyl)propenamide |

| N-methyl-2-aminoethanol | Use of N-ethyl-2-aminoethanol | N-(2-hydroxyethyl)-N-ethyl-cinnamamide |

Post-Synthetic Chemical Modifications and Functional Group Interconversions of the N-(2-hydroxyethyl)-N-methyl-Cinnamamide Core

Once the N-(2-hydroxyethyl)-N-methyl-cinnamamide core structure is synthesized, it can undergo further chemical modifications to introduce additional functionality.

The alkene double bond within the cinnamoyl moiety is a key site for post-synthetic modification. It can undergo a variety of reactions, including:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the corresponding saturated N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond can introduce vicinal dihalides.

Epoxidation: Reaction with peroxy acids can form an epoxide.

[2+2] Cycloaddition: The cinnamoyl group is photo-responsive and can undergo reversible [2+2] cycloaddition upon UV irradiation, a property utilized in the synthesis of photo-responsive polymers. tandfonline.com

The primary hydroxyl group on the N-(2-hydroxyethyl) moiety is another site for functionalization. It can be:

Esterified: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base can form an ester.

Etherified: Conversion to an ether can be achieved, for example, through a Williamson ether synthesis.

Oxidized: Oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent used.

Converted to a better leaving group: The hydroxyl group can be converted to a tosylate or mesylate, facilitating subsequent nucleophilic substitution reactions. researchgate.net

These post-synthetic modifications allow for the fine-tuning of the molecule's properties and the introduction of diverse functional groups for various applications.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for N 2 Hydroxyethyl N Methyl Cinnamamide and Analogues

Influence of N-Substitution Patterns on Biological Interactions

The nature of the substituent on the amide nitrogen of the cinnamamide (B152044) scaffold plays a pivotal role in modulating biological activity. Studies on a variety of cinnamamide derivatives have demonstrated that alterations in the size, lipophilicity, and electronic properties of the N-substituents can significantly impact their pharmacological effects, including anticonvulsant, antimicrobial, and anticancer activities.

For instance, in the context of anticonvulsant activity, the substitution pattern on the amide nitrogen is a key determinant of efficacy. Research on a series of (E)-N-alkyl-alpha,beta-dimethylcinnamamides has shown that the biological activity is sensitive to the nature of these substituents. nih.gov This suggests that the N-substituent is crucial for appropriate interaction with the molecular target. The presence of specific functional groups on the N-substituent, such as a hydroxyl group, is considered beneficial for anticonvulsant properties, as it can provide an electron-donor atom and a hydrogen-bond acceptor/donor domain. nih.gov

In the realm of antimicrobial activity, the N-substitution also dictates the potency and spectrum of action. For example, a study on synthetic cinnamides revealed that N-alkyl substituents of varying chain lengths influence the minimum inhibitory concentration (MIC) against pathogenic fungi and bacteria. mdpi.com An increase in the alkyl chain length from a methyl to a butyl group was found to potentiate the antifungal response, likely due to increased lipophilicity facilitating greater penetration into biological membranes. mdpi.com Conversely, excessively long alkyl chains, such as in decyl cinnamate (B1238496), while still active, may not always lead to a linear increase in activity, indicating an optimal range for lipophilicity. mdpi.com The following table summarizes the effect of N-substitution on the antimicrobial activity of some cinnamamide derivatives.

| Compound | N-Substituent | Antimicrobial Activity (MIC) | Reference |

| Methyl Cinnamate | -OCH3 | 789.19 µM (Candida strains) | mdpi.com |

| Ethyl Cinnamate | -OCH2CH3 | 726.36 µM (Candida strains) | mdpi.com |

| Propyl Cinnamate | -OCH2CH2CH3 | 672.83 µM (Bacteria) | mdpi.com |

| Butyl Cinnamate | -OCH2CH2CH2CH3 | 626.62 µM (Fungi) | mdpi.com |

| Decyl Cinnamate | -(CH2)9CH3 | 1101.92 µM (Candida strains) | mdpi.com |

For N-(2-hydroxyethyl)-N-methyl-cinnamamide, the presence of both a methyl and a hydroxyethyl (B10761427) group on the nitrogen atom presents a unique combination of features. The small, lipophilic methyl group can contribute to favorable van der Waals interactions within a binding pocket, while the hydroxyethyl group introduces polarity and the capacity for hydrogen bonding. This dual character may allow for a balance of hydrophobic and hydrophilic interactions, potentially enhancing binding affinity and selectivity for its biological target.

Elucidating the Role of the Cinnamoyl Moiety in Molecular Recognition

The cinnamoyl moiety, characterized by a phenyl ring connected to an α,β-unsaturated carbonyl system, is a fundamental component for the biological activity of this class of compounds. This structural fragment is recognized by a wide range of biological targets and is involved in various non-covalent interactions that are crucial for molecular recognition.

The α,β-unsaturated carbonyl system is another critical feature of the cinnamoyl moiety. It provides a planar and rigid structure that properly orients the phenyl ring and the N-substituents for optimal interaction with the target. The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a protein. nih.gov This interaction is often a key anchoring point for the ligand.

In the context of opioid receptor modulators, the cinnamyl group has been explored for its role in ligand binding and functional activity. nih.gov Docking studies have helped to explain the differential activities of piperazine (B1678402) and piperidine (B6355638) derivatives containing a cinnamyl group at opioid receptors, highlighting the importance of this moiety in orienting the molecule within the binding pocket. nih.gov Similarly, in the design of EGFR inhibitors, the incorporation of a cinnamamide scaffold has been shown to be effective in reversing drug resistance, with molecular docking studies revealing key interactions of the cinnamoyl moiety within the EGFR binding site. nih.gov

Impact of the Hydroxyethyl Group on Intramolecular and Intermolecular Interactions

The hydroxyethyl group in N-(2-hydroxyethyl)-N-methyl-cinnamamide introduces a hydroxyl functional group, which can significantly influence both the intramolecular and intermolecular interactions of the molecule. This, in turn, affects its physicochemical properties and biological activity.

Intermolecular Interactions: The primary contribution of the hydroxyl group is its ability to participate in hydrogen bonding. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This capability is crucial for forming specific and directional interactions with biological macromolecules such as enzymes and receptors. researchgate.net The formation of hydrogen bonds with amino acid residues in a binding pocket can substantially increase the binding affinity and specificity of the compound. researchgate.net In the context of anticonvulsant cinnamamides, the presence of a hydrogen-bond acceptor/donor domain is a key feature of the proposed pharmacophore model. nih.gov Studies on N-(2-hydroxypropyl) and N-(1-hydroxybutan-2-yl) cinnamamides have shown that their crystal structures are stabilized by intermolecular O-H...O hydrogen bonds, which are believed to be important for their anticonvulsant activity. nih.gov

Intramolecular Interactions: The hydroxyethyl group can also engage in intramolecular hydrogen bonding with the carbonyl oxygen of the amide group. This can influence the conformation of the molecule by restricting the rotation around the C-N bond of the amide. Such conformational constraints can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thus enhancing affinity. Evidence for intramolecular hydrogen bonding has been observed in the crystal structure of (2E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide. nih.gov

Computational and Data-Driven Approaches to QSAR/QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for understanding and predicting the biological activity and physicochemical properties of compounds like N-(2-hydroxyethyl)-N-methyl-cinnamamide and its analogues. These models establish a mathematical relationship between the chemical structure of a molecule and its observed activity or property.

For cinnamamide derivatives, QSAR studies have been employed to identify the key molecular descriptors that govern their biological activities. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. For example, in the development of antimicrobial cinnamamides, QSAR investigations have highlighted the importance of lipophilicity and electronic parameters in determining their efficacy. jetir.org

Molecular docking and molecular dynamics simulations are other powerful computational techniques used to elucidate the interactions between cinnamamide derivatives and their biological targets at an atomic level. ikm.org.my These methods can predict the preferred binding mode of a ligand within the active site of a receptor and estimate the binding affinity. ikm.org.my For instance, molecular docking studies on cinnamamide derivatives as potential anticancer agents have helped to identify key interactions with the target protein, P-glycoprotein. ikm.org.my Similarly, docking simulations have been used to understand the inhibitory properties of certain cinnamamides towards carbonyl reductase 1 (CBR1), an enzyme implicated in doxorubicin (B1662922) resistance. nih.gov

The following table lists some of the computational approaches and their applications in the study of cinnamamide derivatives:

| Computational Approach | Application | Reference |

| QSAR | Predicting antimicrobial activity | jetir.org |

| Molecular Docking | Elucidating binding modes with P-glycoprotein | ikm.org.my |

| Molecular Dynamics Simulation | Investigating the stability of ligand-protein complexes | ikm.org.my |

| Pharmacophore Modeling | Identifying key features for anticonvulsant activity | nih.govnih.gov |

| Molecular Docking | Understanding inhibition of Carbonyl Reductase 1 (CBR1) | nih.gov |

| Molecular Docking | Explaining differential activities at opioid receptors | nih.gov |

Iv. Mechanistic Investigations of N 2 Hydroxyethyl N Methyl Cinnamamide S Biological Activities in Vitro and Preclinical Models

Identification and Characterization of Molecular Targets

There is no specific information available in the scientific literature regarding the binding of N-(2-hydroxyethyl)-N-methyl-cinnamamide to any particular enzymes or its potential modulatory effects on their activity.

Scientific studies detailing the interaction of N-(2-hydroxyethyl)-N-methyl-cinnamamide with specific cellular receptors or its influence on signal transduction pathways have not been identified.

Cellular Responses and Pharmacodynamic Profiling in Cell-Based Systems

No data from cell-based assays that specifically investigate the effects of N-(2-hydroxyethyl)-N-methyl-cinnamamide on cellular viability and proliferation are publicly available.

There are no published research findings that explore whether N-(2-hydroxyethyl)-N-methyl-cinnamamide induces apoptosis or necrosis, or its potential mechanisms for doing so.

Information regarding changes in gene expression or the proteomic profile of cells treated with N-(2-hydroxyethyl)-N-methyl-cinnamamide is not available in the current body of scientific literature.

In Vitro Pharmacological Characterization and Efficacy Studies

In vitro studies have been crucial in exploring the molecular mechanisms of cinnamamide (B152044) derivatives. Research on a candidate antidepressant from this class, referred to as M2, has provided significant insights. nih.gov Using whole-cell patch-clamp recordings in mouse coronal brain slices, researchers observed that the application of M2 concentration-dependently increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the pyramidal neurons of the medial prefrontal cortex (mPFC). nih.gov This enhancement of excitatory synaptic transmission suggests a direct impact on neuronal communication in a brain region critical to mood regulation. nih.gov

Further pharmacological investigation in this in vitro setting revealed that the M2-induced increase in sEPSC frequency was abolished by the dopamine (B1211576) D2 receptor antagonist, sulpiride, but not by the dopamine D1 receptor antagonist, SCH23390. nih.gov This finding points to a mechanism of action mediated specifically through dopamine D2 receptors. nih.gov Additionally, the administration of M2 was found to significantly increase the expression levels of synaptogenesis-related proteins, including p-mTOR and p-TrkB, in the mPFC. nih.gov

While direct in vitro binding assays for N-(2-hydroxyethyl)cinnamamide are not extensively detailed in the available literature, studies on other anticonvulsant cinnamamides, such as KM-568, have utilized radioligand binding assays to screen for activity at various receptors. For instance, KM-568 showed no significant interaction with GABA, AMPA, or NMDA receptors, prompting further investigation into alternative molecular targets. researchgate.net

Preclinical Efficacy and Mechanistic Elucidation in Relevant Non-Human Animal Models (e.g., Antidepressant-like Activity, Anticonvulsant Properties)

Preclinical studies in non-human animal models have demonstrated the potential of N-(2-hydroxyethyl)cinnamamide and its derivatives as both anticonvulsant and antidepressant agents.

Anticonvulsant Properties

N-(2-hydroxyethyl)cinnamamide (identified as compound I in a key study) has shown significant anticonvulsant activity in the maximal electroshock (MES) test in mice, a standard model for screening potential antiepileptic drugs. nih.govresearchgate.net In quantitative anti-MES potency tests, this compound exhibited a median effective dose (ED₅₀) of 17.7 mg/kg. nih.govresearchgate.net Its protective index (PI), a ratio of neurotoxicity to efficacy, was determined to be 8.8, which is notably greater than that of the established antiepileptic drug carbamazepine. nih.gov

| Compound | Median Effective Dose (ED₅₀) (mg/kg) | Median Toxicity Dose (TD₅₀) (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2-hydroxyethyl)cinnamamide | 17.7 | 154.9 | 8.8 | nih.gov |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | 211.1 | 12.4 | nih.gov |

To further explore its anticonvulsant profile, N-(2-hydroxyethyl)cinnamamide was tested against seizures induced by various chemical convulsants, including pentylenetetrazole (PTZ), isoniazid, 3-mercaptopropionic acid, and thiosemicarbazide. nih.govresearchgate.net The activity in these models suggests a broad spectrum of anticonvulsant action. Cinnamamide derivatives, in general, have demonstrated efficacy in multiple seizure models, including the 6-Hz psychomotor seizure model and various kindling models, which are considered relevant to human complex partial seizures. mdpi.comnih.gov

Antidepressant-like Activity

Pharmacological studies have also evaluated N-(2-hydroxyethyl)cinnamamide derivatives for antidepressant-like effects using standard behavioral paradigms in mice, such as the forced swimming test (FST) and the tail suspension test (TST). researchgate.net In these tests, a reduction in immobility time is indicative of an antidepressant-like effect. N-(2-hydroxyethyl)cinnamamide was among the compounds that significantly reduced immobility time in both models, highlighting its potential as a promising antidepressant agent. researchgate.net

Mechanistic studies on the cinnamamide derivative M2 further support these findings. A single administration of M2 produced rapid and sustained antidepressant-like effects in mice in the FST and TST. nih.gov This behavioral outcome was linked to the in vitro finding that M2 enhances excitatory synaptic transmission in the mPFC through a dopamine D2 receptor-dependent mechanism. The study demonstrated that the antidepressant action involves the activation of mTOR signaling and an increase in synaptogenesis-related proteins, providing a molecular basis for the observed behavioral effects. nih.gov

V. Advanced Computational Chemistry and Theoretical Studies on N 2 Hydroxyethyl N Methyl Cinnamamide

Molecular Docking and Dynamics Simulations for Ligand-Target Systems

Molecular docking and molecular dynamics (MD) simulations are pivotal in computational drug discovery and materials science. They are used to predict how a ligand, such as N-(2-hydroxyethyl)-N-methyl-cinnamamide, might interact with a protein or other macromolecular target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. For N-(2-hydroxyethyl)-N-methyl-cinnamamide, this could be used to screen for potential biological targets, such as enzymes or receptors. The scoring functions in docking algorithms estimate the free energy of binding.

A hypothetical docking study of N-(2-hydroxyethyl)-N-methyl-cinnamamide against a kinase, a common drug target, might yield results like those in the illustrative table below.

Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | LYS78, GLU95, LEU150 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.2 | ASP165, PHE168 | Hydrogen Bond, Pi-Pi Stacking |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. This method simulates the motion of atoms and molecules by solving Newton's equations of motion. An MD simulation would provide insights into the stability of the docked pose, the flexibility of the ligand and the protein, and the specific interactions that are maintained over a period of time. This can help refine the understanding of the binding mode and the energetic contributions of different interactions.

Quantum Chemical Characterization (e.g., DFT Calculations of Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of a molecule. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

For N-(2-hydroxyethyl)-N-methyl-cinnamamide, DFT calculations can be used to determine a variety of electronic properties:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Energy: The total energy of the molecule, which can be used to compare the stability of different isomers or conformers.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Illustrative DFT-Calculated Properties

| Property | Calculated Value |

|---|---|

| Total Energy | -785.4 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

This table contains hypothetical data for illustrative purposes.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like N-(2-hydroxyethyl)-N-methyl-cinnamamide are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.

This analysis can be performed by systematically rotating the rotatable bonds in the molecule and calculating the potential energy for each conformation. The results are often visualized as a potential energy surface or an energy landscape, which maps the energy as a function of the rotational angles of the bonds. This allows for the identification of low-energy, and therefore more populated, conformations. Understanding the preferred conformations is crucial for predicting how the molecule will fit into a binding site.

Prediction of Spectroscopic Parameters and Excited State Properties

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for designing molecules with specific optical properties.

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. These predictions can aid in the structural elucidation of the molecule and the assignment of experimental NMR spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated, which correspond to the peaks in an infrared (IR) or Raman spectrum. This can help in identifying functional groups and confirming the structure of the compound.

UV-Vis Spectroscopy and Excited State Properties: Time-Dependent DFT (TD-DFT) is a widely used method to study the electronic excited states of molecules. It can predict the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions from the ground state to excited states. This is particularly relevant for cinnamamide (B152044) derivatives, which contain a chromophore. TD-DFT can also provide information about the nature of these electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer.

Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon Shift | 168 ppm |

| IR Spectroscopy | C=O Stretch Frequency | 1650 cm⁻¹ |

This table is for illustrative purposes only and does not represent actual experimental data.

Vi. Sophisticated Analytical and Spectroscopic Methodologies for N 2 Hydroxyethyl N Methyl Cinnamamide Characterization

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For N-(2-hydroxyethyl)-N-methyl-cinnamamide, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Tandem mass spectrometry (MS/MS) further elucidates the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern provides a structural fingerprint, revealing the connectivity of the atoms. For N-(2-hydroxyethyl)-N-methyl-cinnamamide, characteristic fragments would be expected from the cleavage of the amide bond and the N-alkyl side chains.

Table 1: Predicted HRMS Data and Major Fragmentation Pathways for N-(2-hydroxyethyl)-N-methyl-Cinnamamide

| Ion | Predicted Fragment | Calculated Exact Mass (m/z) | Information Provided |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₆NO₂⁺ | 206.1176 | Precise mass of the protonated parent molecule. |

| [M-H₂O+H]⁺ | C₁₂H₁₄NO⁺ | 188.1070 | Loss of the hydroxyl group as water. |

| [C₉H₇O]⁺ | Cinnamoyl cation | 131.0491 | Cleavage of the amide C-N bond, confirming the cinnamoyl backbone. |

| [C₁₀H₁₀NO]⁺ | [M-C₂H₄O+H]⁺ | 176.0757 | Loss of the ethylene (B1197577) oxide moiety from the side chain. |

| [C₃H₈NO]⁺ | [CH₃N(CH₂)₂OH+H]⁺ | 74.0600 | Fragment corresponding to the N-(2-hydroxyethyl)-N-methyl-amine portion. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. rsc.orgblogspot.com It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons. For a definitive structural assignment, two-dimensional (2D) NMR techniques are indispensable. nih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, connecting the vinyl protons and tracing the connectivity within the hydroxyethyl (B10761427) group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the carbonyl carbon) and piecing the entire molecular skeleton together.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-hydroxyethyl)-N-methyl-Cinnamamide (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Phenyl-H | 7.2-7.5 | Multiplet | 5H | Aromatic protons |

| Vinyl-H (α to C=O) | 6.8-7.0 | Doublet | 1H | =CH-C=O |

| Vinyl-H (β to C=O) | 7.6-7.8 | Doublet | 1H | Ph-CH= |

| N-CH₂ | 3.6-3.8 | Triplet | 2H | N-CH₂-CH₂OH |

| CH₂-OH | 3.5-3.7 | Triplet | 2H | N-CH₂-CH₂OH |

| N-CH₃ | 2.9-3.1 | Singlet | 3H | N-CH₃ |

| OH | Variable | Broad Singlet | 1H | Hydroxyl proton |

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-hydroxyethyl)-N-methyl-Cinnamamide (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | 166-168 | Amide Carbonyl |

| Phenyl C (quaternary) | 134-136 | C-CH= |

| Phenyl CH | 127-130 | Aromatic carbons |

| Vinyl CH (α to C=O) | 118-122 | =CH-C=O |

| Vinyl CH (β to C=O) | 140-145 | Ph-CH= |

| N-CH₂ | 50-55 | N-CH₂-CH₂OH |

| CH₂-OH | 58-62 | N-CH₂-CH₂OH |

| N-CH₃ | 35-40 | N-CH₃ |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. weizmann.ac.il If a suitable crystal of N-(2-hydroxyethyl)-N-methyl-cinnamamide can be grown, this technique can unambiguously confirm its constitution, configuration, and conformation in the solid state. It yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While specific data for the target compound is not available, analysis would yield parameters similar to those of related structures. nih.govresearchgate.net

Table 4: Hypothetical Crystallographic Data Parameters for N-(2-hydroxyethyl)-N-methyl-Cinnamamide

| Parameter | Description | Example Value |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ |

| Formula Weight | g/mol | 205.25 |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | e.g., P2₁/c | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | 10.1, 8.5, 12.3 |

| α, β, γ (°) | Unit cell angles | 90, 105.2, 90 |

| V (ų) | Volume of the unit cell | 1020 |

| Z | Molecules per unit cell | 4 |

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS) for Purity Assessment and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for determining the purity of a compound and for quantifying its presence in a mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing a polar, non-volatile compound like N-(2-hydroxyethyl)-N-methyl-cinnamamide. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) would separate the compound from any synthesis byproducts or starting materials. The outlet of the HPLC is connected to a mass spectrometer, which confirms the identity of the eluting compound based on its m/z ratio and provides highly sensitive and specific quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity and relatively high boiling point conferred by the hydroxyl and amide groups, direct analysis by GC-MS may be challenging. unar.ac.id However, analysis is possible after a derivatization step, such as converting the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether, which increases the compound's volatility. nist.gov

Table 5: Application of Hyphenated Chromatographic Techniques

| Technique | Separation Principle | Typical Stationary Phase | Information Obtained |

|---|---|---|---|

| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 silica | Purity assessment, quantification, impurity profiling. |

| GC-MS/MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Polysiloxane-based (e.g., DB-5) | Identification and quantification, typically after derivatization. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a characteristic "fingerprint" spectrum that is unique to the compound.

FT-IR Spectroscopy: This technique is particularly useful for identifying the key functional groups present. researchgate.net The spectrum of N-(2-hydroxyethyl)-N-methyl-cinnamamide would be expected to show strong, characteristic absorption bands for the hydroxyl (O-H) group, the amide carbonyl (C=O) group, and the carbon-carbon double bonds (C=C) of the vinyl and phenyl groups.

Raman Spectroscopy: This method provides complementary information. scirp.org It is especially sensitive to symmetric vibrations and non-polar bonds, making it excellent for identifying the C=C stretches of the aromatic ring and the trans-alkene, as well as the C-N bonds.

Table 6: Key Expected FT-IR Absorption Bands for N-(2-hydroxyethyl)-N-methyl-Cinnamamide

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200-3500 | Strong, Broad |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| C=O (Amide I) | Stretch | 1630-1670 | Strong |

| C=C (Alkene) | Stretch | 1610-1640 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak |

| C-N | Stretch | 1200-1350 | Medium |

| C-O | Stretch | 1050-1150 | Strong |

Vii. Emerging Research Directions and Non Therapeutic Applications of N 2 Hydroxyethyl N Methyl Cinnamamide

Applications in Chemical Probe Development for Biological Systems

While direct research on N-(2-hydroxyethyl)-N-methyl-cinnamamide as a chemical probe is in its nascent stages, the broader class of cinnamamide (B152044) derivatives has shown significant potential for interacting with biological systems. This suggests that N-(2-hydroxyethyl)-N-methyl-cinnamamide could be a valuable scaffold for the development of chemical probes. These probes are essential tools for researchers to study and understand the intricate processes within living cells and organisms.

The cinnamamide structure can be modified to incorporate reporter molecules, such as fluorescent tags or biotin, which would allow for the visualization and tracking of biological targets. The inherent biological activities of some cinnamamides, including anticonvulsant and anti-inflammatory properties, indicate that these molecules can cross cell membranes and interact with specific proteins or enzymes. nih.govnih.gov By attaching a detectable label to the N-(2-hydroxyethyl)-N-methyl-cinnamamide backbone, scientists could potentially create probes to investigate the mechanisms of these biological effects.

Table 1: Potential Biological Targets for Cinnamamide-Based Chemical Probes

| Biological Target | Potential Application of Chemical Probe |

| Enzymes | Investigating enzyme activity and inhibition |

| Receptors | Studying receptor binding and signaling pathways |

| Ion Channels | Monitoring ion channel function and modulation |

Further research is needed to synthesize and evaluate tagged versions of N-(2-hydroxyethyl)-N-methyl-cinnamamide to fully realize their potential as chemical probes for elucidating complex biological questions.

Exploration in Materials Science and Polymer Chemistry

In the realm of materials science, the structural features of N-(2-hydroxyethyl)-N-methyl-cinnamamide make it an intriguing candidate for the development of novel polymers with advanced properties. The presence of a hydroxyl group and a polymerizable cinnamoyl moiety allows it to be incorporated into polymer chains, potentially imparting photo-responsive and shape-memory characteristics to the resulting materials.

Research on the closely related compound, N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), has demonstrated the successful synthesis of photo-responsive polymers. BHECA has been used as a monomer to create polymers that can undergo reversible cross-linking upon exposure to ultraviolet (UV) light of different wavelengths. This photo-reactivity is attributed to the [2+2] cycloaddition of the cinnamate (B1238496) groups, which allows for the formation and cleavage of chemical bonds in a controlled manner. This process is the foundation for creating light-induced shape-memory polymers, which can be deformed and then returned to their original shape with the application of a light stimulus.

Given the structural similarity, N-(2-hydroxyethyl)-N-methyl-cinnamamide is also expected to exhibit photo-responsive behavior. Its incorporation into polymer backbones could lead to the development of "smart" materials with applications in areas such as:

Drug delivery systems: where the release of a therapeutic agent can be triggered by light.

Soft robotics: enabling the creation of light-activated actuators and sensors.

Reversible adhesives: materials that can bond and de-bond on demand with light exposure.

Table 2: Comparison of Photo-Responsive Cinnamamide Monomers

| Compound | Functional Groups | Potential Polymer Property |

| N-(2-hydroxyethyl)-N-methyl-cinnamamide | One hydroxyl, one cinnamoyl | Photo-responsive, thermoplastic |

| N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA) | Two hydroxyls, one cinnamoyl | Photo-crosslinkable, shape-memory |

The exploration of N-(2-hydroxyethyl)-N-methyl-cinnamamide in polymer chemistry is an active area of research with the potential to yield a new class of functional materials.

Utilization in Agrochemical Research and Crop Protection

The cinnamamide scaffold is a recognized pharmacophore in the agrochemical industry, with numerous derivatives being investigated for their potential as pesticides and crop protection agents. The natural occurrence of cinnamic acid and its derivatives in plants suggests a degree of environmental compatibility, making them attractive alternatives to some synthetic pesticides.

Research into the agrochemical applications of cinnamamides has revealed a broad spectrum of activity, including:

Fungicidal properties: Cinnamamide derivatives have been shown to inhibit the growth of various plant-pathogenic fungi.

Nematicidal activity: These compounds have demonstrated efficacy against root-knot nematodes, which are significant agricultural pests.

Insecticidal effects: Some cinnamamides have been found to be toxic to certain insect species.

While specific studies on the agrochemical use of N-(2-hydroxyethyl)-N-methyl-cinnamamide are not extensively documented, its structural similarity to other biologically active cinnamamides makes it a compound of interest for further investigation in this field. The N-(2-hydroxyethyl)-N-methyl group could influence its solubility, stability, and mode of action, potentially leading to the discovery of a novel crop protection agent.

Table 3: Potential Agrochemical Applications of N-(2-hydroxyethyl)-N-methyl-Cinnamamide

| Application | Target Pest/Pathogen | Potential Advantage |

| Fungicide | Powdery mildew, rusts | Biodegradable, lower toxicity |

| Nematicide | Root-knot nematodes | Systemic or contact activity |

| Insecticide | Aphids, caterpillars | Novel mode of action |

Further screening and structure-activity relationship studies are warranted to determine the specific agrochemical potential of N-(2-hydroxyethyl)-N-methyl-cinnamamide.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

In organic synthesis, N-(2-hydroxyethyl)-N-methyl-cinnamamide can serve as a versatile building block for the construction of more complex molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and an α,β-unsaturated amide system, allows for a variety of chemical transformations.

The hydroxyl group can be readily derivatized through esterification or etherification, enabling the attachment of other molecular fragments. The cinnamoyl moiety can participate in a range of reactions, including:

Michael additions: The electrophilic β-carbon of the unsaturated system is susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents.

Cycloaddition reactions: The double bond can participate in reactions like the Diels-Alder reaction to form cyclic structures.

Reduction: The double bond and the amide carbonyl can be selectively reduced to introduce new functionalities.

These chemical handles make N-(2-hydroxyethyl)-N-methyl-cinnamamide a useful intermediate for the synthesis of pharmaceuticals, natural product analogues, and other specialty chemicals. For example, it could be a precursor for the synthesis of novel anticonvulsant drugs, building upon the known activity of related cinnamamides. nih.gov

Table 4: Synthetic Transformations of N-(2-hydroxyethyl)-N-methyl-Cinnamamide

| Reaction Type | Reagent/Condition | Resulting Functionality |

| Esterification | Acyl chloride, base | Ester linkage |

| Michael Addition | Grignard reagent | Alkylation at β-position |

| Hydrogenation | H₂, Pd/C | Saturated amide |

The strategic use of N-(2-hydroxyethyl)-N-methyl-cinnamamide as a synthetic intermediate can provide efficient routes to a diverse array of complex molecular architectures.

Development of Certified Analytical Reference Standards

The availability of certified analytical reference standards is crucial for ensuring the quality and accuracy of chemical analysis in research, industry, and regulatory settings. A certified reference material (CRM) is a highly purified and well-characterized substance that is used as a calibration standard for analytical instrumentation and for the validation of analytical methods.

Currently, there is no widely available certified analytical reference standard for N-(2-hydroxyethyl)-N-methyl-cinnamamide from major suppliers. The development of such a standard would be a significant step in facilitating research and development involving this compound. The process of creating a CRM involves:

High-purity synthesis: The compound must be synthesized and purified to a very high degree, typically greater than 99.5%.

Comprehensive characterization: The identity and purity of the compound must be rigorously confirmed using a variety of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Certification: The purity value is assigned with a corresponding uncertainty, and a certificate of analysis is issued that details the characterization methods and results. lgcstandards.com

The availability of a certified reference standard for N-(2-hydroxyethyl)-N-methyl-cinnamamide would be beneficial for:

Pharmaceutical analysis: for the quantification of the compound in biological matrices.

Materials science: for the characterization of polymers containing this monomer.

Agrochemical research: for residue analysis in crops and environmental samples.

The establishment of a certified reference standard would support the broader scientific community in conducting reliable and reproducible research on N-(2-hydroxyethyl)-N-methyl-cinnamamide and its applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-N-methyl cinnamamide derivatives, and how are they characterized?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution between cinnamoyl chloride and N-(2-hydroxyethyl)-N-methylamine under reflux in acetone with potassium carbonate as a base. Post-synthesis, characterization employs H NMR to confirm substitution patterns (e.g., methyl and hydroxyethyl protons at δ 3.0–3.5 ppm) and LC-MS for molecular ion verification. Yields typically range from 65–85% .

Q. What in vivo models are used to evaluate the anticonvulsant activity of these compounds?

- Methodological Answer : The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice are standard. Compounds are administered intraperitoneally, and seizure suppression is monitored at 0.5, 1, and 4 hours post-administration. ED values (effective dose for 50% protection) are calculated, with active derivatives showing ED < 100 mg/kg in MES models .

Q. How is purity and structural integrity validated during synthesis?

- Methodological Answer : Combustion analysis (C, H, N) confirms elemental composition (±0.4% deviation). High-resolution mass spectrometry (HRMS) and C NMR are used to verify molecular weight and carbonyl/olefinic carbons (e.g., cinnamoyl C=O at ~165 ppm). Melting points are recorded to assess crystallinity .

Advanced Research Questions

Q. How do substituents on the cinnamamide scaffold influence reaction pathways in Fe-catalyzed spirocyclization?

- Methodological Answer : The para-hydroxyl group on the N-aryl ring stabilizes radical intermediates via resonance, directing 5-exo-trig spirocyclization. Control experiments replacing -OH with -OCH (e.g., compound 1l ) shift the pathway to 6-endo-trig cyclization, yielding non-spiro products (74% yield). Radical trapping with BHT confirms a decarbonylative mechanism .

Q. What structure-activity relationships (SAR) govern anticonvulsant efficacy in cinnamamide derivatives?

- Methodological Answer : Hydrophilic hydroxyethyl groups enhance blood-brain barrier permeability, while N-methylation reduces metabolic degradation. Derivatives with electron-withdrawing substituents (e.g., -CF) on the cinnamoyl aryl ring show higher potency (ED = 32 mg/kg) compared to electron-donating groups (e.g., -OCH, ED = 89 mg/kg) due to increased dipole interactions with neuronal targets .

Q. What computational tools are used to predict binding modes of cinnamamide derivatives with CDK2?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions. The cinnamoyl carbonyl forms hydrogen bonds with Leu83, while the hydroxyethyl group stabilizes the binding pocket via water-mediated interactions. Free energy calculations (MM-PBSA) validate binding affinities (ΔG = −9.2 kcal/mol) .

Q. How are radical intermediates detected and characterized in decarbonylative alkylation reactions?

- Methodological Answer : Radical scavengers like BHT trap intermediates, isolating adducts (e.g., compound 5 ) for GC-MS analysis. Electron paramagnetic resonance (EPR) spectroscopy identifies tert-butoxy and benzyl radicals. Isotopic labeling (e.g., C-aldehydes) tracks decarbonylation steps .

Q. What advanced analytical methods resolve cinnamamide derivatives in complex mixtures?

- Methodological Answer : Chiral HPLC with a Lux Cellulose-2 column (ethanol/heptane mobile phase) separates enantiomers (R = 12.3 and 14.1 min). UPLC-QTOF-MS in positive ion mode ([M+H] at m/z 276.1234) quantifies trace impurities (<0.1%) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.